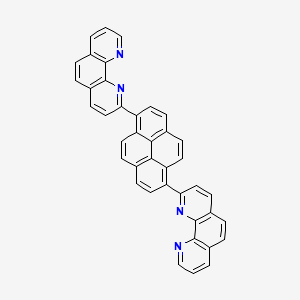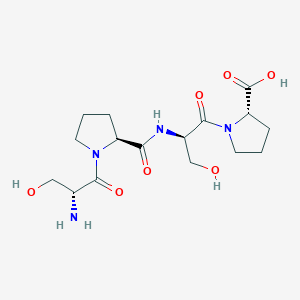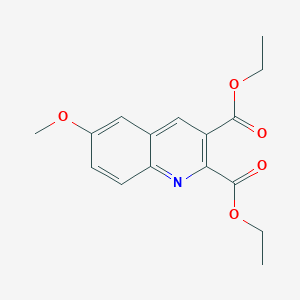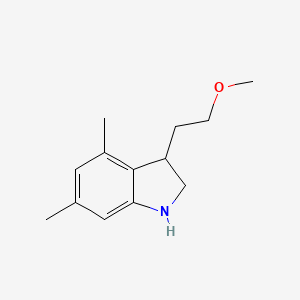![molecular formula C13H18O2Si B12602360 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol CAS No. 918495-60-0](/img/structure/B12602360.png)
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol is an organic compound that features a phenol group substituted with a methoxy group and a trimethylsilyl-propynyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Methoxylation: The phenol is methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Propargylation: The methoxylated phenol is then subjected to a propargylation reaction using propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Tetrabutylammonium fluoride in a polar aprotic solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives depending on the reagent used.
Scientific Research Applications
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Lacks the trimethylsilyl-propynyl group, making it less reactive in certain chemical reactions.
2-[3-(Trimethylsilyl)prop-2-yn-1-yl]phenol: Lacks the methoxy group, affecting its solubility and reactivity.
4-Methoxy-2-propynylphenol: Lacks the trimethylsilyl group, making it less stable under certain conditions.
Uniqueness
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol is unique due to the presence of both the methoxy and trimethylsilyl-propynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
918495-60-0 |
|---|---|
Molecular Formula |
C13H18O2Si |
Molecular Weight |
234.37 g/mol |
IUPAC Name |
4-methoxy-2-(3-trimethylsilylprop-2-ynyl)phenol |
InChI |
InChI=1S/C13H18O2Si/c1-15-12-7-8-13(14)11(10-12)6-5-9-16(2,3)4/h7-8,10,14H,6H2,1-4H3 |
InChI Key |
YIGAJAINPSHNDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


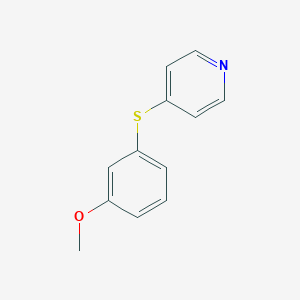
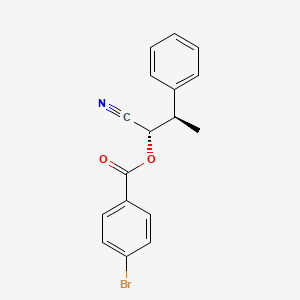
![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)
![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)
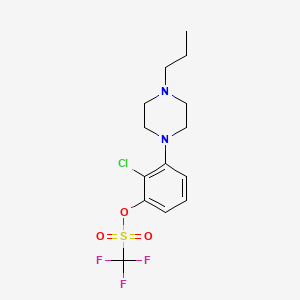
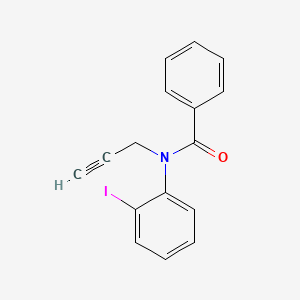
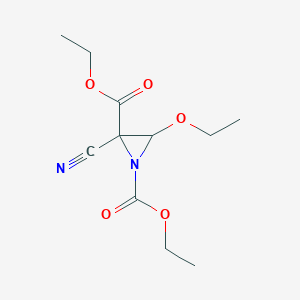
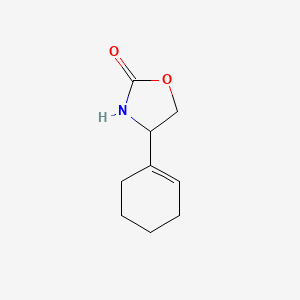
![{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene](/img/structure/B12602337.png)
